molecular formula C4H10F2N2 B13176411 4,4-Difluorobutane-1,3-diamine CAS No. 81982-35-6

4,4-Difluorobutane-1,3-diamine

Cat. No.: B13176411
CAS No.: 81982-35-6
M. Wt: 124.13 g/mol
InChI Key: QZTYVCPUBWQEKN-UHFFFAOYSA-N
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Description

4,4-Difluorobutane-1,3-diamine is an organic compound characterized by the presence of two fluorine atoms and two amine groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,3-diamine typically involves the fluorination of butane derivatives followed by amination. One common method includes the reaction of 4,4-difluorobutan-1-ol with ammonia under high pressure and temperature conditions to introduce the amine groups .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the fluorination and subsequent amination steps, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into simpler amine compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted butane derivatives.

Scientific Research Applications

4,4-Difluorobutane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Difluorobutane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluorobutane-1,3-diamine’s unique combination of fluorine atoms and amine groups provides it with distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

81982-35-6

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

IUPAC Name

4,4-difluorobutane-1,3-diamine

InChI

InChI=1S/C4H10F2N2/c5-4(6)3(8)1-2-7/h3-4H,1-2,7-8H2

InChI Key

QZTYVCPUBWQEKN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(F)F)N

Origin of Product

United States

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